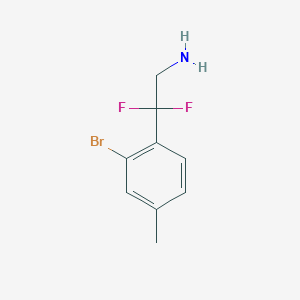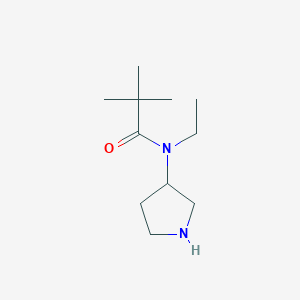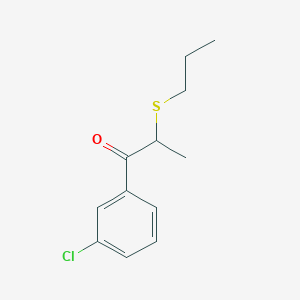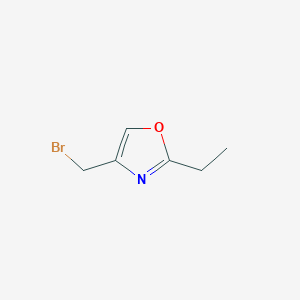
4-(Bromomethyl)-2-ethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-ethyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromomethyl group at the fourth position and an ethyl group at the second position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethyloxazole can be achieved through several methods. One common method involves the bromination of 2-ethyloxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride at a temperature of around 60-70°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-ethyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of 2-ethyl-4-methyloxazole.
Scientific Research Applications
4-(Bromomethyl)-2-ethyloxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-ethyloxazole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in radical reactions, where the bromine atom is abstracted, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-ethyloxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)-2-ethyloxazole: Lacks the halogen substituent, making it less reactive.
2-Ethyl-4-phenyl-oxazole: Contains a phenyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
4-(Bromomethyl)-2-ethyloxazole is unique due to its high reactivity, which is attributed to the presence of the bromomethyl group. This makes it a valuable intermediate in various chemical syntheses and research applications .
Properties
Molecular Formula |
C6H8BrNO |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
4-(bromomethyl)-2-ethyl-1,3-oxazole |
InChI |
InChI=1S/C6H8BrNO/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3 |
InChI Key |
GGKCXPIYQADWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



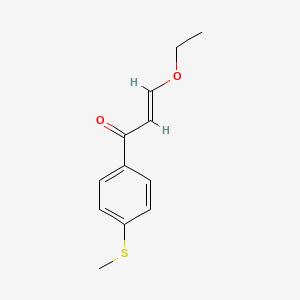
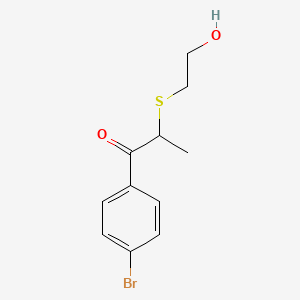
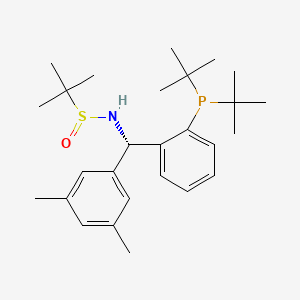
![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)
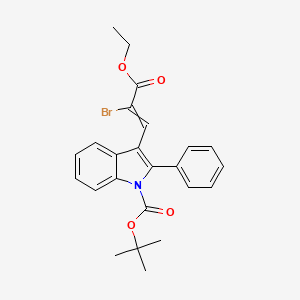
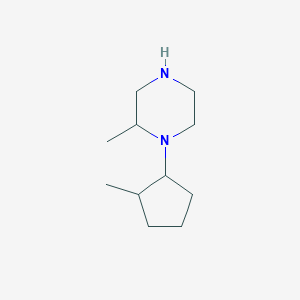
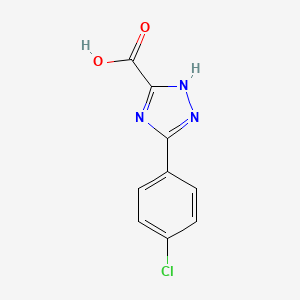
![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)
